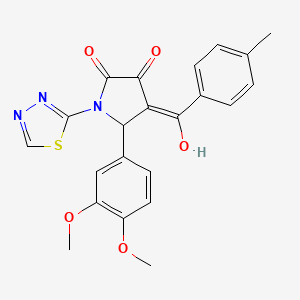
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula: C26H30N2O6
- Molecular Weight: 466.53 g/mol
- CAS Number: Not available in the provided sources.
Biological Activity Overview
This compound exhibits various biological activities, particularly in the realm of anticancer research and enzyme inhibition. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including the compound , demonstrate significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings:
- Cytotoxicity Against Cancer Cell Lines:
- Structure-Activity Relationship (SAR):
- Mechanisms of Action:
Enzyme Inhibition
Another notable aspect of this compound is its potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to various neurological disorders.
Findings:
-
MAO-A Inhibition:
- Compound derivatives have shown considerable inhibitory activity against MAO-A and MAO-B enzymes. For example, one derivative demonstrated an IC50 value of 0.060 μM for MAO-A inhibition, indicating potent activity . This suggests that the compound may be useful in treating conditions like depression or anxiety where MAO inhibition is beneficial.
- Kinetic Studies:
Comparative Analysis of Biological Activities
The following table summarizes key findings related to the biological activities of the compound and its derivatives:
| Activity Type | Cell Line/Target | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | A549 (Lung Cancer) | Not specified | Apoptosis via caspase activation |
| Cytotoxicity | SK-MEL-2 (Skin Cancer) | Not specified | Apoptosis via caspase activation |
| MAO-A Inhibition | MAO-A Enzyme | 0.060 μM | Competitive inhibition |
| MAO-B Inhibition | MAO-B Enzyme | Not specified | Competitive inhibition |
Propiedades
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-12-4-6-13(7-5-12)19(26)17-18(14-8-9-15(29-2)16(10-14)30-3)25(21(28)20(17)27)22-24-23-11-31-22/h4-11,18,26H,1-3H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWKYXAATRLNTH-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=CS3)C4=CC(=C(C=C4)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=CS3)C4=CC(=C(C=C4)OC)OC)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














